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molecular formula C8H9NO2S B2614045 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide CAS No. 3192-06-1

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide

Cat. No. B2614045
M. Wt: 183.23
InChI Key: SFUUSVZJOLXBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434761B2

Procedure details

Freshly polished lithium flakes (2.0 g, 0.28 mol) were added to a solution of 1-benzyl-1H-benzo[c][1,2]thiazine 2,2-dioxide (6.5 g, 24 mmol) in THF (120 mL)/EtOH (12 mL) and liquid NH3 (150 mL) at −40° C. with stirring over 0.5 h. The reaction was quenched with NH4Cl powder (10 g). Water (200 mL) and EtOAc (200 mL) were added. The two layers were separated and the aqueous phase was extracted with EtOAc (100 mL×3). The combined organic phases were washed with brine (200 mL×3), dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash column chromatography on silica gel (EtOAc/hexane=1:4) to afford 3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (1.5 g, 34% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-1H-benzo[c][1,2]thiazine 2,2-dioxide
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li].C([N:9]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH:12]=[CH:11][S:10]1(=[O:20])=[O:19])C1C=CC=CC=1.CCO.N>C1COCC1>[NH:9]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH2:12][CH2:11][S:10]1(=[O:19])=[O:20] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
1-benzyl-1H-benzo[c][1,2]thiazine 2,2-dioxide
Quantity
6.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1S(C=CC2=C1C=CC=C2)(=O)=O
Name
Quantity
12 mL
Type
reactant
Smiles
CCO
Name
Quantity
150 mL
Type
reactant
Smiles
N
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl powder (10 g)
ADDITION
Type
ADDITION
Details
Water (200 mL) and EtOAc (200 mL) were added
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (100 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (EtOAc/hexane=1:4)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1S(CCC2=C1C=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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